methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride
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Overview
Description
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride is a chemical compound with a complex structure that includes an amino group, a tetrahydropyran ring, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride typically involves multiple steps. One common method includes the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization to form the tetrahydropyran ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate: Without the hydrochloride group, this compound has similar properties but different solubility and stability.
Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride: The stereoisomer with the (2S) configuration, which may have different biological activity and reactivity.
Uniqueness
Methyl (2R)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H18ClNO3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(oxan-4-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(10)6-7-2-4-13-5-3-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
WCWXJCRWBPDXBR-DDWIOCJRSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCOCC1)N.Cl |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)N.Cl |
Origin of Product |
United States |
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